Palmitoleic-amide-PEG8-Biotin

Description

Biotin-PEG8-amine (CAS 2183447-27-8) is a bioconjugation reagent composed of three key components:

- Biotin: A vitamin derivative with high affinity for streptavidin/avidin, enabling applications in affinity purification and detection .

- PEG8: An 8-unit polyethylene glycol chain that enhances water solubility and reduces steric hindrance during molecular interactions .

- Amine group (-NH₂): A reactive site for conjugating with carboxylic acids, NHS esters, or other electrophilic groups .

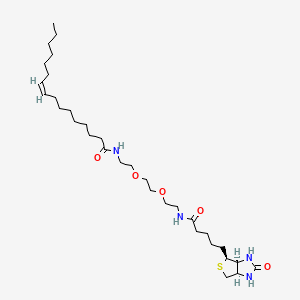

Molecular Formula: C₂₈H₅₄N₄O₁₀S

Molecular Weight: 638.82 g/mol

Applications:

Properties

Molecular Formula |

C32H58N4O5S |

|---|---|

Molecular Weight |

610.9 g/mol |

IUPAC Name |

(Z)-N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]hexadec-9-enamide |

InChI |

InChI=1S/C32H58N4O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-29(37)33-20-22-40-24-25-41-23-21-34-30(38)19-16-15-17-28-31-27(26-42-28)35-32(39)36-31/h7-8,27-28,31H,2-6,9-26H2,1H3,(H,33,37)(H,34,38)(H2,35,36,39)/b8-7-/t27-,28-,31-/m0/s1 |

InChI Key |

YTBSJNNWXULXIA-MHFZWTSGSA-N |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Palmitoleic-amide-PEG8-Biotin is used in the synthesis of lipid-based nanoparticles and drug delivery systems due to its amphiphilic nature. Biology: It is employed in cell culture studies to investigate the effects of fatty acid derivatives on cell growth and differentiation. Medicine: The compound is explored for its potential in targeted drug delivery and as a component in therapeutic formulations. Industry: It is used in the development of cosmetic and personal care products due to its moisturizing and skin-conditioning properties.

Molecular Targets and Pathways:

Cell Membrane Interaction: Palmitoleic acid interacts with cell membranes, influencing membrane fluidity and signaling pathways.

Biotin Receptor Binding: Biotin in the compound binds to biotin receptors on cell surfaces, facilitating cellular uptake and targeting.

PEGylation Effects: PEGylation enhances solubility and reduces immunogenicity, improving the compound's bioavailability and stability.

Comparison with Similar Compounds

Structural and Functional Differences

Key Research Findings

Reactivity: The amine group in Biotin-PEG8-amine facilitates covalent bonding with carboxylates or NHS esters, making it ideal for antibody-drug conjugates (ADCs) . Azide groups in Biotin-PEG8-azide enable copper-free "click" reactions with alkynes, critical for live-cell imaging . Carboxylic acid in Biotin-PEG8-acid allows conjugation to amine-containing molecules via EDC/NHS chemistry, commonly used in nanoparticle functionalization .

PEG Chain Length :

- Longer PEG chains (e.g., PEG8 vs. PEG4) improve solubility and reduce aggregation but may increase steric hindrance .

- Biotin-PEG7-amine (PEG7) offers intermediate spacer length (25 atoms), optimizing accessibility in peptide biotinylation .

Stability and Solubility: All PEG8 derivatives exhibit enhanced water solubility compared to non-PEGylated biotin analogs .

Advantages and Limitations

Biotin-PEG8-amine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.